REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9](C)[C:10]([C:11]#[N:12])=[C:6]2[N:5]=[C:4]([CH3:14])[C:3]=1[CH2:15][CH2:16]Cl.C(N(CC)CC)C.[C:25]([NH2:29])([CH3:28])([CH3:27])[CH3:26].C(O)C>C(C(C)=O)C>[C:25]([N:29]1[C:2]2[N:7]3[N:8]=[CH:9][C:10]([C:11]#[N:12])=[C:6]3[N:5]=[C:4]([CH3:14])[C:3]=2[CH2:15][CH2:16]1)([CH3:28])([CH3:27])[CH3:26]
|
Name
|
Compound ( VI )
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NC=2N1N=C(C2C#N)C)C)CCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixed solution was warmed
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified over a chromatographic column
|
Type
|
CUSTOM
|
Details
|
The eluant was then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CCC=2C(=NC=3N(C21)N=CC3C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |